tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic tertiary amine featuring a unique 2-oxa-8-azaspiro[4.5]decane core. The compound’s stereochemistry at the 4-position (S-configuration) and the presence of both amino and tert-butoxycarbonyl (Boc) groups make it a versatile intermediate in medicinal chemistry, particularly for modulating conformational rigidity and bioavailability in drug candidates . Notably, this compound has been discontinued by suppliers like CymitQuimica, likely due to challenges in synthesis or market demand . Its molecular formula is C₁₄H₂₆N₂O₃, with a molecular weight of 270.37 g/mol.
Properties
Molecular Formula |
C14H26N2O3 |
|---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-10-14(11(15)9-18-10)5-7-16(8-6-14)12(17)19-13(2,3)4/h10-11H,5-9,15H2,1-4H3/t10?,11-/m1/s1 |
InChI Key |
NUFMZFPABBNGAO-RRKGBCIJSA-N |
Isomeric SMILES |
CC1C2(CCN(CC2)C(=O)OC(C)(C)C)[C@@H](CO1)N |
Canonical SMILES |
CC1C2(CCN(CC2)C(=O)OC(C)(C)C)C(CO1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction proceeds through two pathways, leading to the formation of the desired compound under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
The following attributes differentiate spirocyclic analogues:
- Core ring system : Variations in heteroatom placement (e.g., oxa vs. aza).
- Substituents: Amino, hydroxy, oxo, or aryl groups.
- Stereochemistry : Configuration at chiral centers.
- Functional groups : Boc protection, halogenation, or carbonyl modifications.
Comparative Analysis of Selected Analogues
Table 1: Structural and Functional Comparison
Detailed Comparisons
Functional Group Modifications
- Amino vs. Hydroxy Groups: The target compound’s 4-amino group (vs. 4-hydroxy in ) enhances nucleophilicity, making it more reactive in coupling reactions. However, the hydroxy analogue (C₁₄H₂₅NO₃) exhibits higher solubility in polar solvents due to hydrogen bonding .
- Oxo vs. Amino Substituents: The 4-oxo derivative (CAS 865626-62-6) introduces a ketone, reducing basicity but increasing stability against oxidation, which is critical in kinase inhibitors .
Core Heteroatom Variations
- Diazaspiro vs. Oxa-azaspiro : The diazaspiro analogue (CAS 336191-17-4) has two nitrogen atoms in the spiro system, improving metal-coordination capacity in catalysis but increasing synthetic complexity .
Steric and Stereochemical Effects
- The (4S)-configuration in the target compound ensures optimal spatial arrangement for binding to chiral targets, whereas racemic mixtures (e.g., CAS 374794-96-4) are less selective in drug design .
Biological Activity
tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 270.37 g/mol, has garnered attention in medicinal chemistry due to its structural features that may confer various biological properties.
Structural Characteristics
The compound features:
- A tert-butyl group that enhances lipophilicity.
- An amino group at the 4-position, which is crucial for biological activity.
- A carboxylate functional group , contributing to its interaction with biological targets.
These attributes suggest that the compound may interact with various biological systems, potentially influencing enzymatic activity or receptor binding.
Preliminary Studies
Preliminary investigations into the biological activity of this compound indicate promising results. Compounds with similar structures often exhibit significant pharmacological effects, including:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound may act as an inhibitor of bacterial topoisomerases, which are critical for DNA replication and transcription.
Case Studies
-
Antibacterial Efficacy : A study on structurally related compounds demonstrated that certain derivatives exhibited low nanomolar inhibition against bacterial DNA gyrase and topoisomerase IV, indicating potential as broad-spectrum antibacterial agents .
Compound MIC (μg/mL) Activity Compound A <0.03125 Strong against Gram-positive Compound B 1–4 Effective against Gram-negative - Mechanism of Action : Research has indicated that these compounds can bind effectively to the ATP-binding site of topoisomerases, disrupting their function and leading to bacterial cell death .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for optimizing its therapeutic use. Interaction studies focus on:
- Binding Affinity : Evaluating how well the compound binds to target enzymes or receptors.
- Selectivity : Assessing whether the compound preferentially inhibits bacterial enzymes over human counterparts.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | 240401-09-6 | 0.87 |
| tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate | 147804-30-6 | 0.88 |
| tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane | 240401 | 0.89 |
These compounds differ primarily in their functional groups and structural configurations, influencing their biological activities and potential therapeutic applications.
Q & A
Basic Research Question: How can researchers optimize the synthesis of tert-Butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate to ensure stereochemical fidelity?
Methodological Answer:
The synthesis of this spirocyclic compound requires careful control of reaction conditions to preserve its stereochemical integrity. Key steps include:
- Enantioselective Catalysis : Use iridium-based catalysts (e.g., in allylic amination reactions) to achieve high enantiomeric excess (e.g., 95% ee, as demonstrated in similar spirocyclic compounds) .
- Temperature and Solvent Optimization : Reactions conducted in DMF at 70°C have shown yields up to 98% for structurally related diazaspiro derivatives .
- Purification Techniques : Employ silica gel column chromatography (e.g., hexane:ethyl acetate gradients) to isolate the product while minimizing racemization .
Advanced Research Question: How can computational methods resolve contradictions in reaction yields observed under different synthetic conditions?
Methodological Answer:
Discrepancies in yields (e.g., 98% vs. lower yields in alternative protocols) may arise from variations in solvent polarity, catalyst loading, or steric hindrance. To address this:
- Quantum Chemical Calculations : Apply reaction path search methods (e.g., ICReDD’s approach) to model transition states and identify energy barriers that impact yield .
- Machine Learning : Train models on datasets from similar spirocyclic syntheses (e.g., tert-butyl diazaspiro carboxylates) to predict optimal conditions .
- Experimental Validation : Use high-throughput screening to test computationally derived conditions, focusing on solvent-catalyst interactions .
Basic Research Question: What analytical techniques are critical for confirming the structure and enantiopurity of this compound?
Methodological Answer:
- NMR Spectroscopy : Analyze H and C NMR spectra to verify the spirocyclic framework and tert-butyl group positioning. For example, characteristic shifts for the 8-azaspiro[4.5]decane core appear at δ 3.2–4.0 ppm (protons adjacent to oxygen/nitrogen) .
- HPLC with Chiral Columns : Determine enantiomeric excess (e.g., 95% ee) using methods validated for structurally similar compounds .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H] peaks) to rule out byproducts .
Advanced Research Question: How do steric and electronic effects influence the compound’s reactivity in downstream functionalization?
Methodological Answer:
The tert-butyl group and spirocyclic framework impose steric constraints that affect nucleophilic/electrophilic reactivity:
- Steric Effects : The 1-methyl and tert-butyl groups hinder access to the amino group at the 4S position, necessitating bulky catalysts (e.g., BINOL-derived ligands) for selective functionalization .
- Electronic Effects : The 2-oxa-8-azaspiro system’s electron-rich nitrogen can be exploited for Pd-catalyzed cross-coupling reactions, but competing oxidation pathways must be suppressed using inert atmospheres .
- Byproduct Analysis : Monitor for decarboxylation or ring-opening byproducts (common in related spiro compounds) via LC-MS .
Basic Research Question: What stability considerations are critical for handling this compound during experiments?
Methodological Answer:
- Storage Conditions : Store at –20°C under nitrogen to prevent hydrolysis of the tert-butyl carboxylate group .
- Moisture Control : Maintain humidity <50% during synthesis to avoid degradation (observed in similar compounds with labile spirocyclic ethers) .
- Inert Atmospheres : Use gloveboxes or Schlenk lines for moisture-sensitive reactions involving the amino group .
Advanced Research Question: How can researchers design experiments to elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Model interactions with enzymes (e.g., proteases or kinases) using the compound’s stereochemistry (4S configuration) to predict binding modes .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., ) for spirocyclic analogs to prioritize targets .
- Metabolic Stability Assays : Incubate with liver microsomes to assess oxidative degradation pathways (e.g., CYP450-mediated) .
Basic Research Question: How can researchers mitigate challenges in scaling up the synthesis from mg to gram quantities?
Methodological Answer:
- Process Intensification : Optimize solvent volume and catalyst recycling (e.g., immobilized iridium catalysts) to reduce costs .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer for exothermic steps (e.g., Boc deprotection) .
- Purity Monitoring : Use inline PAT (Process Analytical Technology) tools like FTIR to detect impurities in real-time .
Advanced Research Question: What strategies address discrepancies in reported physicochemical properties (e.g., solubility) across studies?
Methodological Answer:
- Standardized Protocols : Adopt OECD guidelines for measuring logP and solubility to ensure consistency .
- Co-solvent Screening : Test DMSO-water or PEG-based systems to improve solubility for biological assays .
- Crystallography : Resolve crystal structures to correlate solid-state packing with solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
